![molecular formula C13H15NO3S B2416021 1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2305550-77-8](/img/structure/B2416021.png)
1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of benzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by the addition of a prop-2-en-1-one derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring and prop-2-en-1-one moiety contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Pyrrolidin-1-yl)prop-2-en-1-one: Lacks the benzenesulfonyl group, resulting in different chemical and biological properties.
1-(Benzenesulfonyl)pyrrolidine: Does not contain the prop-2-en-1-one moiety, affecting its reactivity and applications.
1-(Benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: A more complex derivative with additional functional groups, leading to different applications and properties.
The uniqueness of this compound lies in its combination of the benzenesulfonyl group and the prop-2-en-1-one moiety, which imparts specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-2-13(15)14-9-8-12(10-14)18(16,17)11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWSJURWPKXAQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
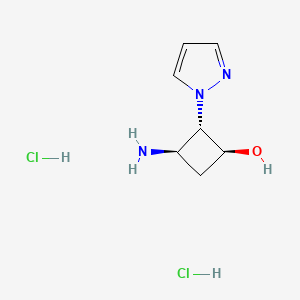
![N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2415942.png)
![N-[(4-Aminophenyl)methyl]oxan-4-amine](/img/structure/B2415943.png)
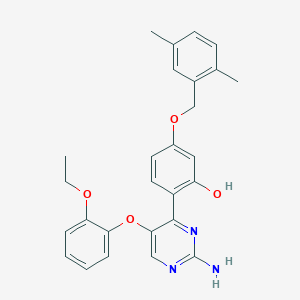
![4-[2-Methoxy-5-[[methyl(prop-2-ynyl)amino]methyl]phenoxy]butanenitrile](/img/structure/B2415948.png)
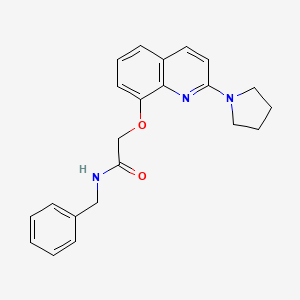
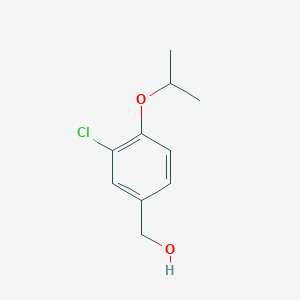
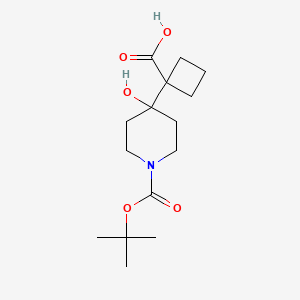
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2415953.png)
![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2415956.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)
![2-([1,1'-biphenyl]-4-yl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2415959.png)
![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide](/img/structure/B2415960.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2415961.png)
